![molecular formula C33H38N4O6Si B13433068 10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin: is a derivative of riboflavin, commonly known as vitamin B2. This compound is synthesized by modifying the riboflavin molecule with a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. The modification enhances the stability and solubility of riboflavin, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin typically involves the protection of the hydroxyl group at the 5’ position of riboflavin. The process can be summarized as follows:
Starting Material: Riboflavin (Vitamin B2)
Protecting Group: tert-Butyldiphenylsilyl chloride
Catalyst: Imidazole or pyridine
Solvent: Anhydrous dichloromethane or tetrahydrofuran
The reaction proceeds by mixing riboflavin with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix riboflavin and tert-butyldiphenylsilyl chloride.
Purification: Employing industrial-scale chromatography or crystallization methods.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the silyl group or the riboflavin core.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield riboflavin derivatives with modified functional groups, while substitution reactions can introduce new groups at the 5’ position.
Scientific Research Applications
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of riboflavin derivatives for various applications.
Mechanism of Action
The mechanism of action of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin involves its interaction with biological molecules. The silyl group enhances the stability and solubility of riboflavin, allowing it to effectively participate in biochemical reactions. The compound targets specific enzymes and pathways involved in cellular metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-uridine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-cytidine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-adenosine
Uniqueness
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin is unique due to its specific modification of riboflavin, which enhances its stability and solubility. This makes it particularly useful in applications where riboflavin’s natural properties are insufficient.
Properties
Molecular Formula |
C33H38N4O6Si |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
10-[(2S,3S,4R)-5-[tert-butyl(diphenyl)silyl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C33H38N4O6Si/c1-20-16-24-25(17-21(20)2)37(30-28(34-24)31(41)36-32(42)35-30)18-26(38)29(40)27(39)19-43-44(33(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17,26-27,29,38-40H,18-19H2,1-5H3,(H,36,41,42)/t26-,27+,29-/m0/s1 |
InChI Key |
LJVOUHKUGLNZAY-GKRYNVPLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)

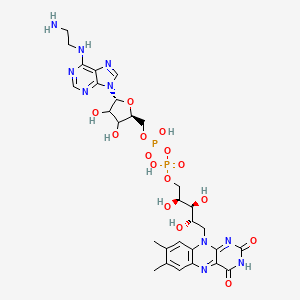
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

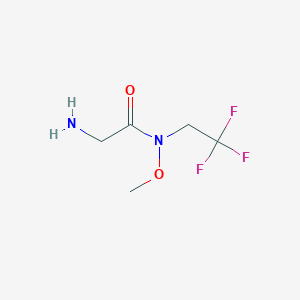

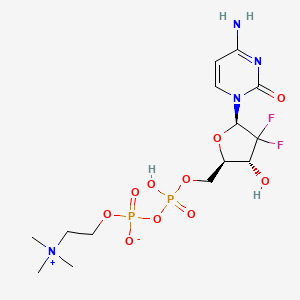

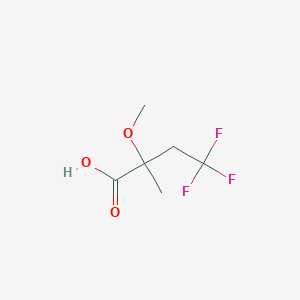
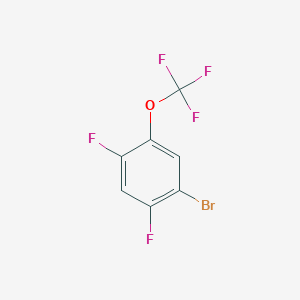
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
